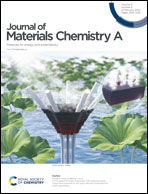Two-dimensional nanosheets for electrocatalysis in energy generation and conversion
Journal of Materials Chemistry A Pub Date: 2017-03-15 DOI: 10.1039/C7TA00075H
Abstract
The 2D structures and tunable properties of nanosheets make them intriguing catalytic materials. This research area is being driven by a need to replace scarce noble metal-based catalysts in energy technologies. We describe recent advances in nanosheet electrocatalysis of oxygen reduction, oxygen evolution, hydrogen evolution, and CO2 reduction reactions. We find at this early stage of development that nanosheet catalysis has surpassed classical noble metal catalysts in several of these applications and is showing high potential in others. CO2 reduction to methane is now catalyzed best by metal-free carbon nanosheets. These trends will likely transform heterogeneous catalysis.

Recommended Literature
- [1] Front cover
- [2] Synthesis of U(iv) imidos from Tp*2U(CH2Ph) (Tp* = hydrotris(3,5-dimethylpyrazolyl)borate) by extrusion of bibenzyl†
- [3] Effects of rare-earth oxides on the microstructure and properties of Fe-based friction materials synthesized by in situ carbothermic reaction from vanadium-bearing titanomagnetite concentrates
- [4] Inside front cover
- [5] Non-contact detection of thiodiglycol vapors and associated degradation products using atmospheric flow tube mass spectrometry
- [6] Label-free molecular analysis of live Neospora caninum tachyzoites in host cells by selective scanning Raman micro-spectroscopy†
- [7] Enhanced photovoltaic performances of novel all-ionic liquid integrated poly(acrylic acid/polyethylene glycol) gel electrolytes in quasi-solid-state dye-sensitized solar cells
- [8] Photoredox, photodecarboxylation, and photo-retro-Aldol chemistry of p-nitrobiphenyls
- [9] Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates†
- [10] Correction: Orbital entanglement and CASSCF analysis of the Ru–NO bond in a Ruthenium nitrosyl complex










